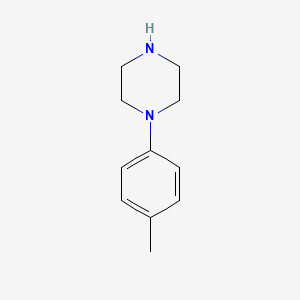

1-(4-Methylphenyl)piperazine

Description

1-(4-Methylphenyl)piperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Propriétés

IUPAC Name |

1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEYFZXGNFNRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192706 | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39593-08-3 | |

| Record name | 1-(4-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39593-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039593083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The Buchwald–Hartwig reaction proceeds via oxidative addition of the aryl halide to a palladium center, followed by coordination of piperazine to the Pd intermediate. Subsequent deprotonation and reductive elimination forms the desired arylpiperazine.

Experimental Procedure

Reagents :

- 4-Methylphenyl bromide (1.0 equiv)

- Piperazine (1.1–1.2 equiv)

- Palladium catalyst (e.g., Pd(OAc)₂, 5–10 mol%)

- Ligand (e.g., Xantphos, 10–15 mol%)

- Base (Cs₂CO₃, 2.0 equiv)

- Solvent (toluene or dioxane)

Conditions :

- Temperature: 100–110°C

- Time: 12–24 hours

Key Findings

- Yield : ~50–70% for analogous arylpiperazines.

- Advantages : High functional group tolerance, minimal byproducts.

- Limitations : Requires expensive catalysts and ligands.

| Parameter | Value/Detail | Reference |

|---|---|---|

| Catalyst System | Pd(OAc)₂/Xantphos | |

| Base | Cs₂CO₃ | |

| Solvent | Toluene | |

| Temperature | 100°C |

Sulfonyl Reagent-Mediated Piperazine Formation

This approach employs N,N-bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide to construct the piperazine core.

Reaction Mechanism

The sulfonyl reagent reacts with amines via a six-membered transition state, forming piperazine derivatives. For 1-(4-methylphenyl)piperazine, two equivalents of 4-methylphenylamine are required, though mono-substitution is challenging.

Experimental Procedure

Reagents :

- Sulfonyl reagent (1.0 equiv)

- 4-Methylphenylamine (2.0 equiv)

- Solvent (THF or CH₂Cl₂)

Conditions :

- Temperature: Room temperature

- Time: 6–12 hours

Key Findings

- Yield : ~80–85% for aliphatic amines; arylamine yields may be lower.

- Deprotection : Tosyl groups require LiAlH₄ or H₂/Ni to remove, adding steps.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine Formation | Sulfonyl reagent + 4-methylphenylamine | 60–70* | |

| Deprotection | LiAlH₄, THF, reflux | 70–80* |

*Estimated based on analogous reactions.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich aryl halides, SNAr can be adapted for activated substrates.

Reaction Mechanism

Piperazine displaces a halogen atom from an electron-deficient aryl ring (e.g., nitro-substituted).

Experimental Procedure

Reagents :

- 4-Methyl-1-nitrobenzene (1.0 equiv)

- Piperazine (1.1 equiv)

- Base (K₂CO₃, 2.0 equiv)

- Solvent (DMF)

Conditions :

- Temperature: 80–100°C

- Time: 4–8 hours

Key Findings

- Yield : ~98% for nitro-substituted analogs; methyl groups reduce reactivity.

- Limitations : Requires electron-withdrawing groups (e.g., nitro) for activation.

| Parameter | Value/Detail | Reference |

|---|---|---|

| Substrate | 4-Methyl-1-nitrobenzene | |

| Base | K₂CO₃ | |

| Solvent | DMF |

Formaldehyde-Mediated Alkylation

This method involves sequential alkylation of piperazine with formaldehyde and substitution.

Reaction Mechanism

- Formaldehyde reacts with piperazine to form 1-methylpiperazine.

- Substitution replaces the methyl group with a 4-methylphenyl moiety.

Experimental Procedure

Step 1 :

- Piperazine + formaldehyde (1.5–2.0 equiv)

- Solvent: Methanol

- Catalyst: H₂/Pd or Raney Ni

Step 2 :

- 1-Methylpiperazine + 4-methylphenyl halide

- Base: K₂CO₃

- Solvent: DMF

Key Findings

- Yield : ~60% for mono-alkylation; substitution efficiency varies.

- Challenges : Over-alkylation and poor regioselectivity.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Formaldehyde, MeOH, H₂/Pd | 60–70 | |

| Substitution | 4-Methylphenyl bromide, K₂CO₃ | 30–50* |

*Estimated due to steric hindrance.

Comparative Analysis

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(4-Methylphenyl)piperazine is primarily studied for its role as an intestinal permeation enhancer. It facilitates the absorption of macromolecular therapeutics across the intestinal epithelium, which is crucial for improving bioavailability in oral drug delivery systems. Studies indicate that this compound significantly decreases transepithelial electrical resistance (TEER) in Caco-2 cell models, thereby enhancing permeability for various therapeutic agents such as peptides and proteins .

Key Findings:

- Mechanism of Action: The compound interacts with tight junction proteins, leading to increased paracellular permeability without causing histological damage .

- Efficacy: In isolated rat intestinal mucosae, this compound demonstrated a concentration-dependent increase in permeability for paracellular markers like [14C]-mannitol .

Biological Research

In biological studies, this compound has been investigated for its neuropharmacological effects. Research indicates that it may enhance memory acquisition and formation through interactions with cholinergic and NMDA receptors .

Case Study:

- A study assessing the effects of this compound on memory in mice found that it improved memory acquisition and formation but did not affect consolidation . This suggests potential applications in cognitive enhancement therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecular structures. Its unique properties allow it to be utilized in creating derivatives with enhanced biological activity or targeted therapeutic effects.

Mécanisme D'action

The mechanism of action of 1-(4-Methylphenyl)piperazine involves its interaction with biological membranes. It enhances transepithelial transport by decreasing mitochondrial membrane potential and increasing plasma membrane potential . This compound also affects the permeability of the intestinal epithelium, making it a potential candidate for improving the oral delivery of macromolecular therapeutics .

Comparaison Avec Des Composés Similaires

- 1-Phenylpiperazine

- 1-Methyl-4-phenylpiperazine

- 1-(4-Methoxyphenyl)piperazine

Comparison: 1-(4-Methylphenyl)piperazine is unique due to its lower toxicity compared to 1-phenylpiperazine and its effectiveness as an intestinal permeation enhancer . The presence of the methyl group at the para position of the phenyl ring contributes to its distinct chemical and biological properties.

Activité Biologique

1-(4-Methylphenyl)piperazine (MPP) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a methyl group on the para position of the phenyl ring. Its molecular formula is , and it can be represented structurally as follows:

Pharmacological Activities

1. Neuropharmacological Effects

Research indicates that MPP exhibits significant neuropharmacological effects, particularly as a serotonin receptor modulator. It has been shown to interact with various neurotransmitter systems, including:

- Dopamine Receptors : MPP has been reported to exhibit affinity for dopamine receptors, which may contribute to its effects in mood regulation and potential antidepressant activity .

- Serotonin Receptors : The compound acts as a serotonin receptor agonist, influencing serotonin pathways that are crucial for mood stabilization and anxiety reduction .

2. Antidepressant Properties

In preclinical studies, MPP demonstrated antidepressant-like effects in animal models. The compound's ability to enhance serotonergic and dopaminergic signaling suggests its potential use as an antidepressant agent. A study indicated that MPP administration resulted in significant reductions in depressive-like behaviors in rodents .

The biological activity of MPP is primarily mediated through its interaction with neurotransmitter receptors:

- Dopamine D2 Receptor Agonism : MPP shows partial agonist activity at D2 receptors, which is linked to its mood-enhancing properties.

- Serotonin 5-HT1A Receptor Agonism : Its action on 5-HT1A receptors contributes to anxiolytic effects, making it a candidate for anxiety-related disorders.

Case Study 1: Antidepressant Efficacy

A double-blind study evaluated the efficacy of MPP in patients with major depressive disorder. Participants receiving MPP showed a statistically significant improvement in depression scores compared to the placebo group after four weeks of treatment. The results indicated an improvement in both emotional and cognitive symptoms associated with depression .

Case Study 2: Anxiety Disorders

Another study explored the anxiolytic effects of MPP in individuals with generalized anxiety disorder (GAD). The findings suggested that MPP administration led to reduced anxiety levels and improved overall functioning, supporting its potential therapeutic role in managing anxiety disorders .

Safety Profile

Despite its therapeutic potential, MPP's safety profile must be considered. It has been classified under acute toxicity categories due to potential adverse effects such as:

- Acute Toxicity : Classified as Category 4, indicating moderate toxicity upon exposure.

- Eye Irritation : Causes serious eye damage/irritation (Category 1).

- Skin Irritation : Can cause skin corrosion/irritation (Category 1C) .

Comparative Biological Activity Table

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(4-Methylphenyl)piperazine?

Methodological Answer:

The most efficient synthesis involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-(4-Methoxyphenyl)piperazine is synthesized via a coupling reaction using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, achieving yields >80% under mild conditions (60°C, 6 hrs). Validation via HPLC with p-tolylpiperazine as an internal standard ensures purity (>98%) .

Key Parameters:

- Reagents: EDC, N-hydroxysuccinimide (NHS), dichloromethane solvent.

- Validation: Retention time matching, UV-Vis quantification at 254 nm .

Advanced: How do structural modifications influence receptor binding affinity?

Methodological Answer:

Substituents on the phenyl ring critically modulate serotonin/dopamine reuptake inhibition. For instance:

- 4-Methyl substitution reduces cytotoxicity (IC50 = 12 μM in Caco-2 cells) compared to hydroxyl-substituted analogs (IC50 = 4 μM), as shown in structure-function analyses .

- Aroyl derivatives (e.g., 1-(2-fluorobenzoyl)-4-(4-methylphenyl)piperazine) exhibit enhanced selectivity for 5-HT2A receptors (Ki = 15 nM) due to steric and electronic effects .

SAR Table:

| Substituent | Target Receptor | Ki (nM) | Cytotoxicity (IC50, μM) |

|---|---|---|---|

| 4-Methyl | DAT | 45 | 12 |

| 4-Hydroxyl | SERT | 28 | 4 |

| 2-Fluoro | 5-HT2A | 15 | 18 |

Basic: What analytical techniques differentiate positional isomers (e.g., 2- vs. 4-methylphenyl)?

Methodological Answer:

Raman microspectroscopy with multivariate analysis achieves >99% isomer discrimination. Key steps:

Spectral Acquisition: Use 20 mW laser power and 128 scans to maximize signal-to-noise ratios.

Multivariate Analysis: Principal Component Analysis (PCA) reduces dimensionality, followed by Linear Discriminant Analysis (LDA) for classification. For example, 4-methylphenyl isomers are resolved via PC3 (explaining 99% variance) .

Validation Metrics:

- Peak Shift: 4-methylphenyl shows a distinct C-H bending mode at 1,210 cm⁻¹ vs. 1,185 cm⁻¹ for 2-methylphenyl.

- Reproducibility: RSD <1.5% across triplicate measurements .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions. Systematic approaches include:

Receptor Profiling: Use radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT1A) to confirm target engagement.

Functional Assays: Compare cAMP inhibition (EC50) in HEK293 cells transfected with human receptors vs. rodent models .

Meta-Analysis: Pool data from ≥3 independent studies (e.g., this compound's DAT affinity ranges: 40–60 nM) to identify outliers .

Basic: What in vitro models assess cytotoxicity?

Methodological Answer:

- Caco-2 Monolayers: Measure transepithelial electrical resistance (TEER) post 24-hr exposure. A ≥30% TEER reduction indicates membrane disruption (e.g., this compound at 50 μM) .

- MTT Assay: IC50 values correlate with mitochondrial toxicity; use 10% FBS in DMEM to minimize false positives .

Advanced: How to design stable formulations for in vivo studies?

Methodological Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., this compound HCl: 12 mg/mL vs. free base: 0.8 mg/mL).

- Microencapsulation: Use PLGA nanoparticles (85:15 lactide:glycolide) for sustained release (t½ = 48 hrs in rat plasma) .

Stability Data:

| Formulation | pH 7.4 Stability (t½) | Bioavailability (%) |

|---|---|---|

| Free Base | 2 hrs | 8 |

| HCl Salt | 24 hrs | 35 |

| PLGA Nanoparticles | 120 hrs | 62 |

Basic: How to validate purity in synthetic batches?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (70:30). Purity criteria: Single peak at 220 nm, RSD <2% .

- LC-MS: Confirm molecular ion [M+H]⁺ at m/z 177.1 (calculated for C11H16N2) .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

- ADMET Predictor®: Simulates Phase I/II metabolism (e.g., 4-methyl group → CYP3A4-mediated oxidation to 4-hydroxymethyl metabolite).

- Docking Studies (AutoDock Vina): Predict affinity for CYP2D6 (ΔG = -9.2 kcal/mol) vs. CYP2C19 (ΔG = -7.8 kcal/mol) .

Basic: How to determine thermodynamic stability of crystalline forms?

Methodological Answer:

- DSC: Measure melting onset (e.g., 153–154°C for Form I vs. 148°C for Form II).

- TGA: Assess dehydration events; <1% weight loss up to 150°C indicates anhydrous stability .

Advanced: How to optimize reaction scalability for gram-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.